molecular formula C10H8FNO2 B1325202 3-Fluoro-4-methoxybenzoylacetonitrile CAS No. 898786-96-4

3-Fluoro-4-methoxybenzoylacetonitrile

Cat. No.: B1325202
CAS No.: 898786-96-4
M. Wt: 193.17 g/mol
InChI Key: REMCCUSJDGHABW-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzoylacetonitrile: is an organic compound with the molecular formula C10H8FNO2. It is a white crystalline solid that belongs to the class of benzoylacetonitriles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxybenzoylacetonitrile typically involves the reaction of 3-Fluoro-4-methoxybenzaldehyde with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxybenzoylacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Fluoro-4-methoxybenzoic acid.

    Reduction: 3-Fluoro-4-methoxybenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Fluoro-4-methoxybenzoylacetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxybenzoylacetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzonitrile: Similar in structure but lacks the acetonitrile group.

    3-Fluoro-4-methylbenzonitrile: Similar but has a methyl group instead of a methoxy group.

    4-Fluoro-3-methoxybenzonitrile: Similar but with different positions of the fluorine and methoxy groups.

Uniqueness

3-Fluoro-4-methoxybenzoylacetonitrile is unique due to the presence of both the fluorine and methoxy groups on the benzene ring, along with the acetonitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMCCUSJDGHABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645206
Record name 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-96-4
Record name 3-Fluoro-4-methoxy-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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